2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine
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Overview
Description
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and an oxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the formation of the piperidine moiety. These intermediates are then coupled with the pyridine ring under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a pharmacological tool to study biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and piperidine derivatives, such as:
- 3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(3-hydroxybenzyl)-5,5-dimethyl-2,4-imidazolidinedione
- 4,5-Dihydro-1,3-oxazoles and 4,5-dihydro-1,3-oxazines
Uniqueness
What sets 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-6-methylpyridine apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3,5-dimethyl-4-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
InChI |
InChI=1S/C18H25N3O2/c1-13-6-4-8-18(19-13)22-12-16-7-5-9-21(10-16)11-17-14(2)20-23-15(17)3/h4,6,8,16H,5,7,9-12H2,1-3H3 |
InChI Key |
GGLNVPZOGSUEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCN(C2)CC3=C(ON=C3C)C |
Origin of Product |
United States |
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